molecular formula C23H25NO5 B2623377 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid CAS No. 2411238-14-5

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid

Cat. No.: B2623377
CAS No.: 2411238-14-5
M. Wt: 395.455
InChI Key: UWHDRPBVDQOXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid is a synthetic compound featuring a piperidine core substituted with a methoxyacetic acid group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis due to its base-labile nature, allowing selective deprotection under mild conditions (e.g., piperidine) . This compound serves as a key intermediate in medicinal chemistry, particularly for introducing chiral centers or modifying pharmacokinetic properties in drug candidates.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-28-21(22(25)26)15-10-12-24(13-11-15)23(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHDRPBVDQOXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid typically involves the following steps:

    Fmoc Protection: The piperidine ring is first protected with the fluorenylmethoxycarbonyl group. This is usually achieved by reacting piperidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Methoxyacetic Acid Addition: The protected piperidine is then reacted with methoxyacetic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The fluorenylmethoxycarbonyl group can be removed under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-carboxyacetic acid.

    Reduction: Formation of piperidin-4-yl-2-methoxyacetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amine group of amino acids, preventing unwanted side reactions during peptide bond formation. The protecting group can be removed under mild acidic or basic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Heterocycle Modifications
  • Piperidine vs. Piperazine Analogs :
    • Target Compound : Contains a piperidine ring (6-membered, one nitrogen).
    • 2-[4-(Fmoc)piperazin-1-yl]acetic Acid (CAS 180576-05-0): Replaces piperidine with piperazine (two nitrogens), altering basicity and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced solubility in aqueous media due to increased polarity .
Substituent Variations
  • Methoxy Group Influence :
    • The methoxy group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., tert-butoxycarbonyl (Boc)) while increasing electron density on the adjacent carbonyl group.
    • Boc-Protected Analogs :
  • Example: (S)-2-((Fmoc)amino)-2-(1-Boc-piperidin-4-yl)acetic acid (CAS 204058-24-2) incorporates both Fmoc and Boc groups. Boc is acid-labile, enabling orthogonal deprotection strategies .

Physicochemical Properties

Property Target Compound 2-[4-(Fmoc)piperazin-1-yl]acetic Acid (S)-1-Fmoc-4,4-difluoropiperidine-2-carboxylic Acid
Molecular Weight ~425.45 g/mol 366.41 g/mol 387.38 g/mol
Solubility Moderate in DMSO/DMF High in polar aprotic solvents Enhanced lipophilicity
Stability Base-sensitive (Fmoc cleavage) Similar Acid-stable (Boc removal requires TFA)

Biological Activity

The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid is a synthetic molecule that incorporates a fluorene moiety and a piperidine ring, suggesting potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and applications in medicinal chemistry.

Structural Overview

The compound's structure can be broken down as follows:

  • Fluorene Moiety : Often associated with biological activity, including antitumor and antimicrobial properties.
  • Piperidine Ring : Known for diverse pharmacological effects, making it a candidate for various therapeutic applications.
  • Methoxyacetic Acid Group : This functional group may influence the compound's solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). Subsequent reactions may include the formation of the piperidine ring and the introduction of the methoxyacetic acid moiety. The following table summarizes common synthetic routes:

StepReaction TypeKey ReagentsConditions
1ProtectionFmoc-ClRoom temperature
2Ring FormationPiperidineReflux in organic solvent
3CouplingMethoxyacetic acidAcidic conditions

Biological Activity

While specific biological activity data for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid is limited, compounds with similar structures have been explored extensively. The following sections detail potential biological activities based on structural analogs.

Antitumor Activity

Research indicates that fluorene derivatives exhibit antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The piperidine component is known for its antimicrobial effects. Compounds featuring this moiety have demonstrated activity against a range of pathogens, suggesting that this derivative could also possess similar properties.

Interaction Studies

Interactions with biomolecules are crucial for understanding the biological activity of this compound. Preliminary studies suggest that modifications to the structure can significantly affect binding affinities and biological activities. This insight is essential for optimizing compounds for therapeutic use.

Case Studies

  • Antitumor Efficacy : A study on structurally related compounds demonstrated significant tumor growth inhibition in xenograft models. These findings highlight the potential of piperidine derivatives in cancer therapy.
  • Antimicrobial Testing : Another investigation revealed that derivatives of piperidine exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What is the role of the Fmoc group in the synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid, and how does it influence peptide coupling reactions?

The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., piperidine) without affecting acid-labile groups like Boc (tert-butoxycarbonyl). This allows sequential peptide elongation. The compound’s piperidine and methoxyacetic acid moieties enhance solubility and reactivity during coupling steps, critical for constructing complex peptides .

Q. What analytical techniques are essential for verifying the purity and structure of this compound after synthesis?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional group integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for research-grade compounds). These techniques ensure reproducibility in downstream applications like drug discovery .

Q. How should researchers handle and store this compound to maintain stability?

  • Store at –20°C in airtight, light-protected containers to prevent Fmoc group degradation.
  • Use anhydrous solvents (e.g., DMF or DCM) during synthesis to avoid hydrolysis.
  • Follow safety protocols for irritants (e.g., gloves, fume hoods), as per SDS guidelines .

Advanced Research Questions

Q. What strategies optimize coupling efficiency when using this compound in sterically hindered peptide sequences?

  • Activation Reagents : Use HATU or PyBOP instead of HOBt/DIC for improved reactivity.
  • Temperature Control : Perform reactions at 0–4°C to reduce racemization.
  • Microwave-Assisted Synthesis : Enhances coupling rates in challenging sequences (e.g., β-sheet-prone regions). Monitoring via TLC or LC-MS is critical to adjust reaction times and reagent equivalents .

Q. How do structural modifications (e.g., piperidine substitution or methoxy positioning) impact the compound’s bioactivity in receptor-binding studies?

Modifications alter:

  • Solubility : Methoxy groups improve aqueous compatibility for in vitro assays.
  • Conformational Flexibility : Piperidine’s chair conformation restricts peptide backbone mobility, affecting target binding.
  • Metabolic Stability : Fluorinated analogs (e.g., 2-fluoro derivatives) resist enzymatic degradation . Comparative data for analogs:
ModificationBioactivity (IC₅₀)Solubility (mg/mL)
Piperidine (parent)12 nM0.8
Pyrrolidine variant45 nM1.2
Fluorinated derivative8 nM0.5

Data derived from enzyme inhibition assays .

Q. How can researchers resolve contradictions in NMR data caused by diastereomeric byproducts during synthesis?

  • Chiral Chromatography : Separates enantiomers using columns like Chiralpak IA.
  • Dynamic NMR Analysis : Identifies rotameric populations affecting peak splitting.
  • X-ray Crystallography : Confirms absolute configuration for ambiguous cases. Redesigning protection/deprotection steps (e.g., switching Fmoc to Alloc groups) may reduce byproduct formation .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Molecular Docking (AutoDock Vina) : Models binding poses using crystal structures (PDB: 6OS2).
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes for SAR optimization. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Resources

  • Synthetic Protocols : Detailed SPPS workflows using Fmoc chemistry .
  • Safety Guidelines : Refer to SDS sections 7–9 for handling and disposal .
  • Data Reproducibility : Cross-validate analytical results with independent labs to mitigate batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.